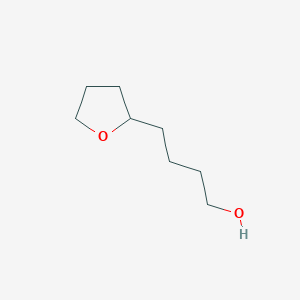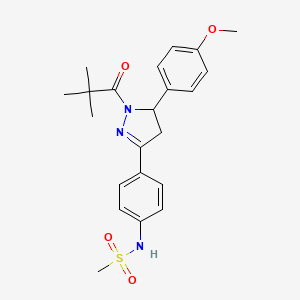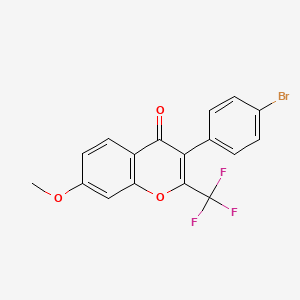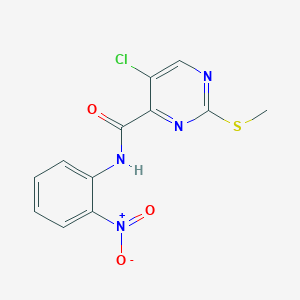
2-Bromo-4-ethoxy-5-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-ethoxy-5-methoxybenzoic acid is a chemical compound with the molecular formula C10H11BrO4 . It has a molecular weight of 275.1 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11BrO4/c1-3-15-9-5-7 (11)6 (10 (12)13)4-8 (9)14-2/h4-5H,3H2,1-2H3, (H,12,13) . This code provides a detailed representation of the molecule’s structure, including the positions of the bromine, ethoxy, and methoxy groups on the benzene ring, and the carboxylic acid group. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Bromophenol Derivatives : A study by Zhao et al. (2004) explored the synthesis of various bromophenol derivatives, including 3-bromo-5-hydroxy-4-methoxybenzoic acid, from the red alga Rhodomela confervoides. Their research focused on elucidating the chemical structures using spectroscopic methods. These compounds, however, showed inactivity against certain human cancer cell lines and microorganisms (Zhao et al., 2004).
Exploration in Organic Chemistry : Pi et al. (2018) explored the use of various 2-arylbenzoic acids, including 3-ethoxy-2-phenylbenzoic acid, as proton shuttles in the direct arylation of indoles with bromobenzenes. This research highlights the significance of these compounds in facilitating specific chemical reactions (Pi et al., 2018).
Chemical Synthesis Methods : Various studies have focused on synthesizing derivatives of bromo-methoxybenzoic acid. For instance, Chen Bing-he (2008) described the synthesis of Methyl 4-Bromo-2-methoxybenzoate, highlighting methods to achieve high yield and purity. Such syntheses are crucial in developing intermediates for further chemical processes (Chen Bing-he, 2008).
Synthesis of Pharmaceutical Intermediates : The synthesis of intermediates for pharmaceutical applications is another key area. For instance, Wang Yu (2008) detailed the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate in the production of the drug amisulpride (Wang Yu, 2008).
Crystal Structure and Physical Properties
Crystal Structure Analysis : Sharutin et al. (2014) conducted a study on tris(5-bromo-2-methoxyphenyl)antimony dicarboxylates, revealing detailed crystal structures and providing insights into the molecular arrangements and interactions within these complexes (Sharutin et al., 2014).
Lanthanide Complexes : Wu et al. (2018) explored lanthanide complexes with 2-bromo-5-methoxybenzoic acid, discussing their crystal structures, thermodynamic properties, and luminescence behaviors. This research provides valuable information on the potential applications of these complexes in various scientific fields (Wu et al., 2018).
Halogen Bond Strength : Raffo et al. (2016) investigated the influence of methoxy-substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acid. Their findings contribute to a better understanding of the molecular interactions and bond strengths in these compounds (Raffo et al., 2016).
Propiedades
IUPAC Name |
2-bromo-4-ethoxy-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-3-15-9-5-7(11)6(10(12)13)4-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUWTBULJBBFQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Br)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2373821.png)


![(E)-2-(4-Chlorophenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2373825.png)

![2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2373828.png)



![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2373833.png)
![3-{3,5-Dimethyl-4-[(methylphenylamino)sulfonyl]pyrazolyl}-1-hydroxythiolan-1-o ne](/img/structure/B2373835.png)
![Methyl 4-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate](/img/structure/B2373837.png)
![5-[2-(4-Ethylphenyl)imino-8-methoxychromen-3-yl]-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2373838.png)
